molecular formula C12H14N2O2 B3345385 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide CAS No. 104510-12-5

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide

Cat. No.: B3345385
CAS No.: 104510-12-5
M. Wt: 218.25 g/mol
InChI Key: BITNNVPWWORZHM-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of an indole moiety substituted with a methoxy group at the 5-position and an ethyl formamide group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole.

    Formylation: The 5-methoxyindole undergoes formylation to introduce the formamide group.

    Ethylation: The formylated intermediate is then subjected to ethylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common solvents used include acetonitrile and methanol, while catalysts such as potassium carbonate and sodium iodide are employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted indoles, depending on the specific reaction conditions .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including antioxidant and anti-inflammatory responses. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound has a similar structure but with an iodine atom at the 2-position instead of a formamide group.

    5-methoxy-N,N-dipropyltryptamine: Another indole derivative with different substituents at the nitrogen atom.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formamide group allows for unique interactions with biological targets, differentiating it from other indole derivatives .

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-10-2-3-12-11(6-10)9(7-14-12)4-5-13-8-15/h2-3,6-8,14H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNNVPWWORZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344179
Record name Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104510-12-5
Record name Formamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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